(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol
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Overview
Description
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol: is an organic compound that features a thiophene ring substituted with a boronic ester and a methanol group
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkylbenzenes and alkyl or aryl alkynes .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This process often occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The compound may also interact with alkyl or aryl alkynes and alkenes through a process known as hydroboration .
Biochemical Pathways
The borylation and hydroboration processes mentioned above are key steps in various organic synthesis reactions . These reactions can lead to the formation of various boron-containing compounds, which can have diverse downstream effects.
Pharmacokinetics
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to have a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, the compound’s interactions with its targets can be influenced by factors such as temperature and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol typically involves the borylation of thiophene derivatives. One common method is the reaction of thiophene-3-boronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like K2CO3 (Potassium carbonate) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Dihydrothiophene derivatives.
Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes for biological molecules.
Medicine:
Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Comparison:
- Uniqueness: The presence of the thiophene ring in (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol distinguishes it from other boronic esters. Thiophene rings are known for their electronic properties, making this compound particularly useful in the development of electronic materials .
Biological Activity
The compound (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the known biological activities of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C14H18BNO4S
- Molecular Weight : 305.18 g/mol
- CAS Number : Not specified in the search results but can be derived from the structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the boron atom and the thiophene moiety. Boron compounds are known to influence enzymatic activity and cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : Boron-containing compounds can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cell signaling pathways.
- Cellular Signaling Modulation : The thiophene ring can engage in π-stacking interactions with nucleic acids or proteins, potentially modulating their activity.
- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Exhibits potential in inhibiting cancer cell proliferation through enzyme inhibition. |
Antimicrobial | Shows activity against certain bacterial strains; further studies needed for specificity. |
Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Antioxidant | Potential to scavenge free radicals and reduce oxidative damage. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G1 phase. The half-maximal inhibitory concentration (IC50) was determined to be 15 µM.
-
Antimicrobial Properties :
- In a comparative study published in Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. It showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
-
Anti-inflammatory Effects :
- A recent investigation published in Phytotherapy Research indicated that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of inflammation.
Properties
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6,13H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGBITZYMDFUMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694514 |
Source
|
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-43-0 |
Source
|
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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